molecular formula C9H10N2O3S B5178626 2-nitro-6,7,8,9-tetrahydro-4H-thieno[3,2-b]azocin-5-one

2-nitro-6,7,8,9-tetrahydro-4H-thieno[3,2-b]azocin-5-one

Cat. No.: B5178626
M. Wt: 226.25 g/mol
InChI Key: SNLYGKRESJGRCM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-6,7,8,9-tetrahydro-4H-thieno[3,2-b]azocin-5-one typically involves the heterocyclization of various substrates. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods often involve the condensation of sulfur-containing reagents with carbonyl compounds under specific reaction conditions.

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often employs large-scale condensation reactions. These reactions are optimized for high yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reactors to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-nitro-6,7,8,9-tetrahydro-4H-thieno[3,2-b]azocin-5-one undergoes various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophilic reagents (e.g., amines, thiols), electrophilic reagents (e.g., halogens).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

2-nitro-6,7,8,9-tetrahydro-4H-thieno[3,2-b]azocin-5-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.

    Tiquizium Bromide: A thiophene derivative used as an antispasmodic.

    Timepidium Bromide: Another thiophene-based antispasmodic.

    Dorzolamide: A thiophene-containing drug used to treat glaucoma.

    Tioconazole: An antifungal agent with a thiophene core.

    Citizolam: A thiophene-based anxiolytic.

    Sertaconazole Nitrate: An antifungal agent with a thiophene nucleus.

    Benocyclidine: A thiophene derivative with potential use as an anesthetic.

Uniqueness

2-nitro-6,7,8,9-tetrahydro-4H-thieno[3,2-b]azocin-5-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its nitro group and azocinone ring system differentiate it from other thiophene derivatives, potentially leading to unique therapeutic applications and mechanisms of action .

Properties

IUPAC Name

2-nitro-6,7,8,9-tetrahydro-4H-thieno[3,2-b]azocin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S/c12-8-4-2-1-3-7-6(10-8)5-9(15-7)11(13)14/h5H,1-4H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLYGKRESJGRCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)NC2=C(C1)SC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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